4-methylpent-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methylpent-3-en-1-amine is an organic compound classified as an alkylamine. It is characterized by a pent-3-en-1-amine structure substituted by a methyl group at position 4. The molecular formula of this compound is C6H13N, and it has a net charge of 0 . This compound is known for its role as a metabolite and its classification as an olefinic compound .
Preparation Methods
The synthesis of 4-methylpent-3-en-1-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of this compound. The reaction typically involves the use of boron reagents and palladium catalysts under specific conditions .
Chemical Reactions Analysis
4-methylpent-3-en-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, in oxidation reactions, this compound can be converted into corresponding oxides using oxidizing agents. In reduction reactions, it can be reduced to form amines using reducing agents . Substitution reactions involve the replacement of functional groups in the compound, leading to the formation of various derivatives .
Scientific Research Applications
4-methylpent-3-en-1-amine has several scientific research applications across different fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a metabolite and is involved in various metabolic pathways Additionally, in the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-methylpent-3-en-1-amine involves its interaction with molecular targets and pathways within biological systems. As a Bronsted base, it can accept a hydron from a donor, facilitating various biochemical reactions . The compound’s olefinic nature also allows it to participate in reactions involving double bonds, contributing to its reactivity and versatility in different chemical processes .
Comparison with Similar Compounds
4-methylpent-3-en-1-amine can be compared with other similar compounds, such as 4-methyl-1-pentene and 4-penten-1-yne . These compounds share structural similarities but differ in their functional groups and reactivity. For instance, 4-methyl-1-pentene is an alkene, while 4-penten-1-yne is an alkyne . The presence of the amine group in this compound makes it unique and imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
4-methylpent-3-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6(2)4-3-5-7/h4H,3,5,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNHJDRDIDXUHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13296-28-1 |
Source
|
Record name | 4-methylpent-3-en-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.